molecular formula C10H13BClNO3 B1417799 (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid CAS No. 874288-10-5

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1417799
CAS No.: 874288-10-5
M. Wt: 241.48 g/mol
InChI Key: VTJIILRCPRVUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid”, also known as 3-CPBA, is a boronic acid derivative. It has a molecular formula of C10H13BClNO3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 241.48 g/mol . It has a density of 1.27g/cm3 . The melting point is 218-220ºC .

Scientific Research Applications

Optical Modulation in Nanotechnology

  • Application : A study by (Mu et al., 2012) demonstrated the use of phenyl boronic acids (PBA) in optical modulation. They showed that PBAs can be used for saccharide recognition and can anchor hydrophilic polymers to hydrophobic graphene or carbon nanotubes, leading to fluorescence quenching in response to saccharide binding.

Bacteria Detection

  • Application : (Wannapob et al., 2010) developed an affinity sensor using 3-aminophenylboronic acid for bacteria detection. This involved immobilizing the acid on a gold electrode to detect bacteria through its binding reaction with diol groups on bacterial cell walls.

Catecholamine Isolation

  • Application : A study by (Özdemir et al., 2014) focused on using 3-aminophenyl boronic acid functionalized microspheres for isolating catecholamines. They demonstrated effective isolation, indicating potential applications in biochemical analysis.

Biochemical Interaction Studies

  • Application : Research by (Otsuka et al., 2003) revealed the binding profile of borate with N-acetylneuraminic acid (Neu5Ac), a potential receptor site on biological membranes. This highlights the biochemical significance of boronic acids in interacting with cellular components.

Mercury Detection

  • Application : (Subedi et al., 2021) developed a fluorescent chemodosimeter for Hg2+ detection based on the reaction of phenylboronic acid with mercury species. This showcases the utility of boronic acids in environmental monitoring.

Hydrogel Development

  • Application : (Guo et al., 2017) explored the use of boronic acid-based cross-linkers for creating multifunctional, responsive hydrogels. This has implications for smart device fabrication in various fields.

Sequential Fluorescence Probing

  • Application : (Selvaraj et al., 2019) synthesized a boronic acid derivative for sequential "on-off-on" fluorescence probing of ions, demonstrating the versatility of boronic acids in analytical chemistry.

Structural Analysis via NMR

  • Application : (Valenzuela et al., 2022) utilized 11B NMR spectroscopy for analyzing the acidity and reactivity of phenyl boronic acid-diol condensations. This contributes to a deeper understanding of boronic acid chemistry.

Selective Fluorescent Chemosensors

  • Application : Research by (Huang et al., 2012) on boronic acid sensors for detecting biological active substances highlights their importance in medical diagnostics.

Glucose Sensing

  • Application : A glucose sensor based on an aminophenyl boronic acid bonded conducting polymer was developed by (Das et al., 2011), showcasing its potential in medical diagnostics.

Properties

IUPAC Name

[3-(3-chloropropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJIILRCPRVUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657450
Record name {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-10-5
Record name {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.